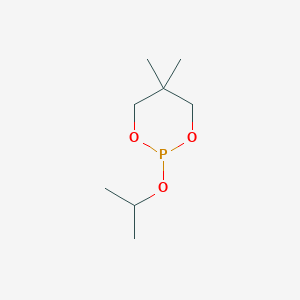

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)-

Description

1,3,2-Dioxaphosphorinane derivatives are six-membered heterocyclic compounds containing phosphorus, oxygen, and carbon atoms. The compound "5,5-dimethyl-2-(1-methylethoxy)-1,3,2-dioxaphosphorinane" features a 1,3,2-dioxaphosphorinane core substituted with two methyl groups at the 5-position and an isopropoxy group at the 2-position. These compounds are of significant interest due to their stereochemical complexity, biological activities (e.g., fungicidal, herbicidal), and applications in materials science, such as flame retardancy . The isopropoxy substituent influences the compound’s electronic and steric properties, impacting reactivity and interactions in biological or polymeric systems.

Properties

CAS No. |

1009-82-1 |

|---|---|

Molecular Formula |

C8H17O3P |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

5,5-dimethyl-2-propan-2-yloxy-1,3,2-dioxaphosphinane |

InChI |

InChI=1S/C8H17O3P/c1-7(2)11-12-9-5-8(3,4)6-10-12/h7H,5-6H2,1-4H3 |

InChI Key |

ZRJIDIVCWZDNGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP1OCC(CO1)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where the methylethoxy group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and various organic solvents to facilitate the reactions. The major products formed from these reactions are often cyclic phosphates and other organophosphorus derivatives.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- has several scientific research applications:

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism by which 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- exerts its effects involves the formation of reactive intermediates, such as phosphoranes. These intermediates can participate in various catalytic processes, including the phosphorylation of hydroxyl groups and the hydrolysis of phosphorus-ester bonds . The molecular targets and pathways involved in these reactions are often related to the compound’s ability to form stable cyclic structures and its reactivity with other chemical species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 1,3,2-dioxaphosphorinanes include derivatives with different substituents at the 2-position. A comparative analysis is provided below:

Thermal and Physical Properties

- Thermal Stability: The phenoxy derivative (884-89-9) decomposes at 280°C, similar to flame-retardant analogs like 1,4-bis(5,5-dimethyl-1,3-dioxaphosphorinanyl)benzene (NBPAN), which rapidly carbonizes at 280–310°C . The silatranylpropylamino derivative (I) has a melting point of 522–523 K, reflecting strong intermolecular interactions .

- Spectroscopic Features: Phosphorescence in phenothiazine-derived dioxaphosphorinanes (e.g., 2a) is linked to d-pπ bonding and anomeric effects, as confirmed by X-ray and DFT studies .

Key Research Findings

Steric and Electronic Effects: Bulky substituents (e.g., biphenyl-oxy) enhance thermal stability but may reduce solubility. Smaller groups (methoxy) improve reactivity in phosphorylation reactions .

Biological vs. Material Applications: Silatranylpropylamino and phenothiazine derivatives are prioritized for bioactive uses due to hydrogen-bonding motifs and phosphorescence . Phenoxy and biphenyl-oxy analogs are favored in materials science for flame retardancy and ligand design .

Structural Insights: Crystal packing via hydrogen bonds (N–H···O, C–H···O) is critical for the bioactivity of silatranylpropylamino derivatives . Anomeric effects in dioxaphosphorinanes influence conformational stability and reactivity .

Biological Activity

Overview

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- is a cyclic organophosphorus compound that has garnered attention for its potential biological activities. This compound is characterized by a unique dioxaphosphorinane structure which contributes to its reactivity and interaction with biological systems. Research into its biological activity has revealed various applications in medicinal chemistry, agriculture, and as a potential therapeutic agent.

Chemical Structure and Properties

The chemical formula for 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- is , with a molecular weight of approximately 190.18 g/mol. The compound features a dioxaphosphorinane ring, which is known for its stability and ability to undergo various chemical transformations.

Biological Activity

Mechanisms of Action:

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biomolecules. It can act as a nucleophile or electrophile depending on the reaction conditions, allowing it to form stable complexes with metal ions and other biological targets. These interactions are crucial for its reactivity and potential therapeutic effects.

Antimicrobial Activity:

Studies have demonstrated that derivatives of 1,3,2-Dioxaphosphorinane exhibit significant antimicrobial properties. For instance, a case study revealed that certain analogs showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Cytotoxicity Studies:

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in human cell lines. Results indicated that while some derivatives exhibit cytotoxic effects at high concentrations, others show selective toxicity towards cancer cells without affecting normal cells significantly. This selectivity is promising for the development of targeted cancer therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibition of fungal growth | |

| Cytotoxicity | Selective toxicity in cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,3,2-Dioxaphosphorinane and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substituents on the phosphorus atom exhibited enhanced antimicrobial activity compared to the parent compound.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using MTT assays on human colon cancer cell lines (HCT116). The study found that certain derivatives demonstrated IC50 values in the micromolar range, indicating potential for development as anticancer agents. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.